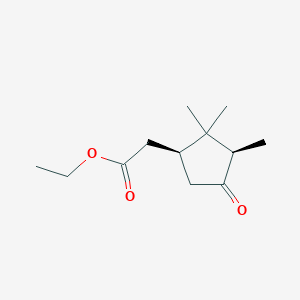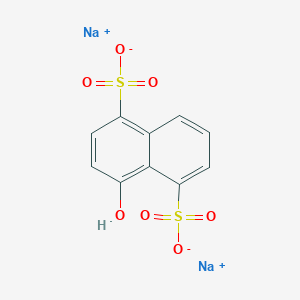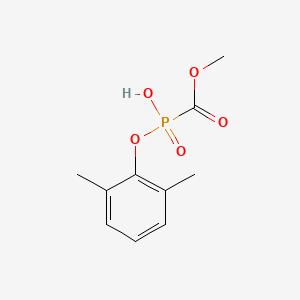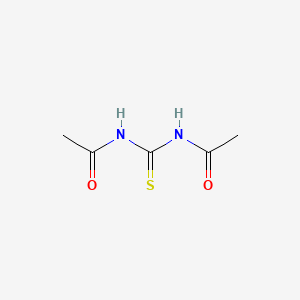
N,N'-Diacetylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Diacetylthiourea is an organosulfur compound that belongs to the class of thioureas It is characterized by the presence of two acetyl groups attached to the nitrogen atoms of the thiourea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N’-Diacetylthiourea can be synthesized through the reaction of thiourea with acetic anhydride under controlled conditions. The reaction typically involves the following steps:
Reaction Setup: Thiourea is dissolved in a suitable solvent, such as ethanol or acetonitrile.
Addition of Acetic Anhydride: Acetic anhydride is slowly added to the solution while maintaining the temperature at around 0-5°C to prevent side reactions.
Stirring and Heating: The reaction mixture is stirred and gradually heated to room temperature, allowing the reaction to proceed to completion.
Isolation and Purification: The product is isolated by filtration or extraction and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of N,N’-Diacetylthiourea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Diacetylthiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can yield thiourea derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiourea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under mild conditions.
Major Products Formed
Oxidation: Diphenyl disulfide, phenyl ester of thioacetic acid.
Reduction: Diacetylurea, monoacetylurea.
Substitution: Various substituted thiourea derivatives.
Applications De Recherche Scientifique
N,N’-Diacetylthiourea has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of N,N’-Diacetylthiourea involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The acetyl groups enhance its ability to form stable complexes with various substrates, influencing its reactivity and biological activity . The electron-withdrawing effect of the acetyl groups also plays a role in modulating its chemical behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiourea: Lacks acetyl groups, resulting in different reactivity and applications.
N-Acetylthiourea: Contains only one acetyl group, leading to distinct chemical properties.
N,N’-Diethylthiourea: Substituted with ethyl groups instead of acetyl, affecting its solubility and reactivity.
Uniqueness
N,N’-Diacetylthiourea is unique due to the presence of two acetyl groups, which significantly influence its chemical and biological properties. This structural feature enhances its ability to participate in hydrogen bonding and coordination chemistry, making it a valuable compound in various applications .
Propriétés
Numéro CAS |
4984-27-4 |
|---|---|
Formule moléculaire |
C5H8N2O2S |
Poids moléculaire |
160.20 g/mol |
Nom IUPAC |
N-(acetylcarbamothioyl)acetamide |
InChI |
InChI=1S/C5H8N2O2S/c1-3(8)6-5(10)7-4(2)9/h1-2H3,(H2,6,7,8,9,10) |
Clé InChI |
GJHHTDAIMPUSJU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(=S)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


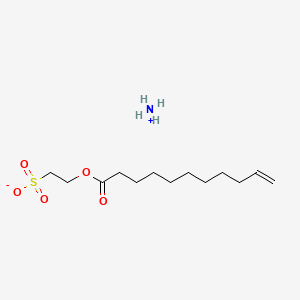
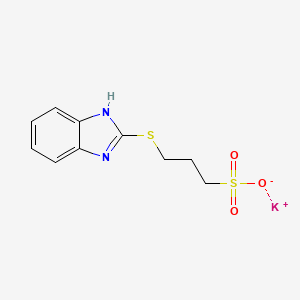

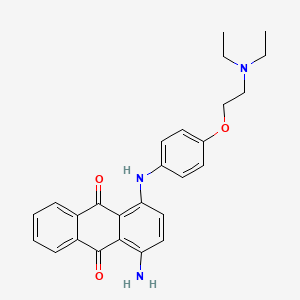
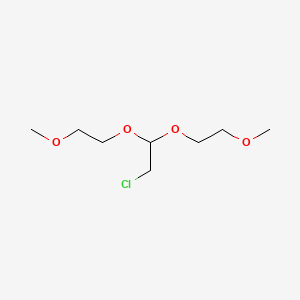
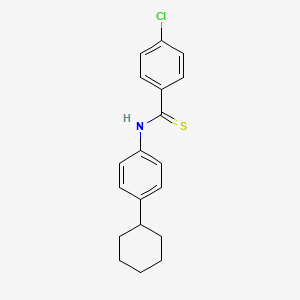
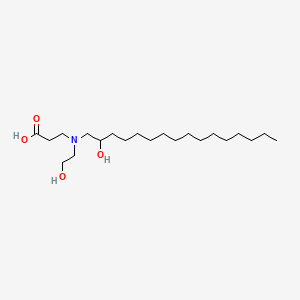
![Magnesium bis[2-(2,4-dichlorophenoxy)propionate]](/img/structure/B12669481.png)
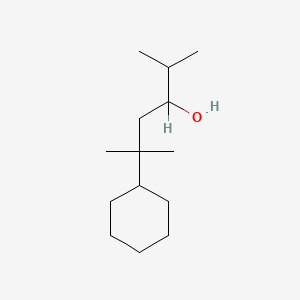
![2-[[(Propylamino)carbonyl]oxy]ethyl acrylate](/img/structure/B12669497.png)

